molecular formula C23H30N2O2 B565015 1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 CAS No. 1204688-15-2

1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3

Cat. No.: B565015
CAS No.: 1204688-15-2
M. Wt: 369.523
InChI Key: RIGNIZMZYKGGHY-BMSJAHLVSA-N
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Description

1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its complex structure, which includes a benzyl group, a propanoyl group, a phenylamino group, and a methoxymethyl group attached to a piperidine ring.

Preparation Methods

The synthesis of 1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the propanoyl group: The propanoyl group can be added through an acylation reaction using propanoyl chloride and a base such as pyridine.

    Addition of the phenylamino group: The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline and a suitable activating agent.

    Introduction of the methoxymethyl group: The methoxymethyl group can be added via a nucleophilic substitution reaction using methoxymethyl chloride and a base.

Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl, propanoyl, or methoxymethyl groups, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of ester or amide bonds to form corresponding acids or amines.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 has several scientific research applications, including:

    Medicinal Chemistry: This compound is used in the development of pharmaceuticals, particularly as a lead compound for designing drugs targeting neurological disorders, pain management, and inflammation.

    Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and molecular targets, including neurotransmitter receptors and enzymes.

    Chemical Biology: The compound is employed in chemical biology research to study its interactions with biological macromolecules and its potential as a chemical probe.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the molecular targets of the compound.

Comparison with Similar Compounds

1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3 can be compared with other piperidine derivatives, such as:

    1-Benzyl-4-(N-Boc-amino)piperidine: This compound has a similar piperidine core but differs in the substituents attached to the nitrogen atom.

    4-Aminopiperidine: This simpler piperidine derivative lacks the complex substituents found in this compound.

    1-Benzylpiperazine: This compound has a benzyl group attached to a piperazine ring, which is structurally similar to piperidine but contains an additional nitrogen atom.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

N-[1-benzyl-4-(trideuteriomethoxymethyl)piperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-22(26)25(21-12-8-5-9-13-21)23(19-27-2)14-16-24(17-15-23)18-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGNIZMZYKGGHY-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC1(CCN(CC1)CC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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